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Compound of Interest |

Compound Name: FMF-04-159-2
CAS No.: 2364489-81-4
Cat. No.: B607487
. J

Product: FMF-04-159-2 (Covalent CDK14/Cyclin Y Inhibitor) Application: Wnt Signaling
Pathway Interrogation / Cancer Cell Line Profiling Document Type: Technical Guide & FAQI[1]

Compound Profile & Mechanism of Action[2]

FMF-04-159-2 is a potent, isoform-selective, covalent inhibitor of CDK14 (PFTK1) and CDK16
(PCTK1).[1] Unlike traditional reversible kinase inhibitors, FMF-04-159-2 forms an irreversible
covalent bond with a cysteine residue in the ATP-binding pocket of the kinase.[1]

Primary Mechanism:
o Target: CDK14/Cyclin Y complex.[2]

 Action: Inhibits the phosphorylation of LRP6 (LDL receptor-related protein 6) at Ser1490.[1]
[3]

e Downstream Effect: Blocks Wnt/
-catenin signaling transduction.
Critical Control Reagent:

e FMF-04-159-R: The reversible analog.[1][3][4][5] It is structurally identical but lacks the
electrophilic "warhead" (acrylamide group) required for covalent bonding.[1] You cannot

© 2026 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b607487?utm_src=pdf-interest
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/product/b607487?utm_src=pdf-body
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.medchemexpress.com/fmf-04-159-2.html
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://pmc.ncbi.nlm.nih.gov/articles/PMC6588450/
https://pubmed.ncbi.nlm.nih.gov/30930164/
https://www.tocris.com/products/fmf-04-159-2_7158
https://www.caymanchem.com/product/39989/fmf-04-159-2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607487?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

validate FMF-04-159-2 cytotoxicity without running this control in parallel.

Troubleshooting: Addressing Cytotoxicity
Issue 1: "My cells are dying rapidly, even in non-Wnt dependent
lines."

Diagnosis: Likely Off-Target CDK2 Inhibition.[1][3][4][6] While FMF-04-159-2 is selective for
CDK14/16 at low concentrations, it retains affinity for CDK2.[1] High concentrations (>1

M) often lead to G1/S arrest and apoptosis driven by CDK2 inhibition rather than CDK14
blockade.[1]

Solution: The "Window of Selectivity" Protocol You must operate within the concentration
window where CDK14 is saturated but CDK2 is spared.

e Check your IC50s:
o CDK14 (Target): Cellular Target Engagement IC50
40 nM.[1][5]
o CDK2 (Off-Target): Binding IC50
256 nM.[1][2][5][6]
o HCT116 Proliferation IC50:

1.1

M.
o Optimization Step:
o Titrate FMF-04-159-2 between 50 nM and 500 nM.[1]
o If toxicity persists >1

M, it is likely off-target.
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Issue 2: "How do | prove the cell death is on-target (CDK14-
mediated)?"

Diagnosis: Lack of mechanistic validation. Cytotoxicity alone is not a readout for CDK14
inhibition.

Solution: The Washout Experiment Because FMF-04-159-2 is covalent (irreversible) and FMF-
04-159-R is reversible, their behaviors differ significantly after compound removal.[1]

Protocol:

Seed Cells: Plate cells (e.g., HCT116) at optimal density.

Pulse Treatment: Treat with 1

M of FMF-04-159-2 and FMF-04-159-R (separate wells) for 4 hours.

Washout: Remove media. Wash 3x with warm PBS. Replace with fresh, compound-free
media.

Incubate: Allow cells to grow for 24—48 hours.

Readout: Measure viability (CellTiter-Glo or similar).
Interpretation:

 FMF-04-159-2 (Covalent): Toxicity/Phenotype persists because the kinase is permanently
silenced.[1]

» FMF-04-159-R (Reversible): Toxicity/Phenotype recovers because the inhibitor washes out.

[1]
« If both persist: The effect is likely off-target or general toxicity.[1]
Visualizing the Workflow

A. Experimental Decision Tree

Use this logic flow to determine if your cytotoxicity data is valid.
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Caption: Decision matrix for distinguishing CDK14-specific effects from off-target toxicity.
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B. Mechanism of Action Pathway
Understanding where FMF-04-159-2 intercepts the Wnt pathway.

Frizzled / LRP6

P-LRP6 (51490)

CDK14/ Cyclin Y.

Click to download full resolution via product page

Caption: FMF-04-159-2 blocks G2/M progression by preventing LRP6 phosphorylation.[1]

Handling & Solubility FAQs

Parameter Specification Notes

Solvent DMSO Soluble up to 100 mM.[1][2][5]
Storage (Solid) -20°C Stable for 2 years.[1]

Storage (Solution) 80°C Use within 6 months.[1] Avoid

freeze-thaw.

Do not add directly to media.
Precipitation Common in aqueous media [1] Dilute in DMSO first, then

spike into media.

Q: "l see crystals when | add the compound to my cell culture media." A: FMF-04-159-2 is
highly lipophilic.[1]

e Incorrect: Adding 100% DMSO stock directly to cold media.

o Correct: Prepare a 1000x intermediate dilution in DMSO. Add this to warm (37°C) media
while vortexing rapidly. Ensure final DMSO concentration is <0.5% (ideally 0.1%).[1]

Q: "Can | use FMF-04-159-2 in vivo?" A: Limited data exists.[1] The compound is primarily a
chemical probe for in vitro use. Its covalent nature requires careful pharmacokinetic monitoring
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to ensure it doesn't deplete glutathione or bind plasma proteins excessively.

References
e Ferguson, F. M., et al. (2019). Discovery of Covalent CDK14 Inhibitors with Pan-TAIRE
Family Specificity. Cell Chemical Biology, 26(6), 804—817.[1]

e Jiang, B., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-
1H-pyrazoles as covalent inhibitors of CDK14.[1] Bioorganic & Medicinal Chemistry Letters,
29(16), 2248-2253.[1]

» Tocris Bioscience. FMF-04-159-2 Product Datasheet & Biological Activity.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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